Difference between 5-bromo-3-ethyl-7-azaindole and 5-bromo-7-azaindole
Difference between 5-bromo-3-ethyl-7-azaindole and 5-bromo-7-azaindole
Executive Summary
This technical guide analyzes the structural, synthetic, and medicinal chemistry distinctions between 5-bromo-7-azaindole (the parent scaffold) and its C3-functionalized derivative, 5-bromo-3-ethyl-7-azaindole .
For drug development professionals, the distinction is operational:
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5-Bromo-7-azaindole is a primary commercial building block (CAS 183208-35-7), utilized for its C5-bromine handle in cross-coupling reactions (Suzuki, Buchwald) to generate library diversity.
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5-Bromo-3-ethyl-7-azaindole is a specialized, lipophilic intermediate (CAS 123997708). The C3-ethyl group is strategically installed to fill hydrophobic pockets (e.g., gatekeeper residues in kinases) or to modulate physicochemical properties (LogP, solubility) early in the lead optimization phase.
Part 1: Structural & Physicochemical Profiling[1]
The introduction of the ethyl group at the C3 position fundamentally alters the molecule's electronic profile and lipophilicity.
Comparative Data Table
| Feature | 5-Bromo-7-azaindole (Parent) | 5-Bromo-3-ethyl-7-azaindole (Target) |
| CAS Number | 183208-35-7 | 123997708 |
| Molecular Weight | 197.03 g/mol | 225.09 g/mol |
| Predicted LogP | ~2.1 | ~2.8 |
| H-Bond Donors | 1 (N1-H) | 1 (N1-H) |
| Electronic State | Electron-deficient pyridine ring; C3 is moderately nucleophilic. | C3 is blocked; Indole core is slightly more electron-rich due to alkyl donation (+I effect). |
| Primary Utility | Starting material for library generation. | Advanced intermediate for SAR optimization (hydrophobic packing). |
Electronic Reactivity Analysis
The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a bioisostere of indole and purine.[1] However, the pyridine nitrogen (N7) exerts a strong electron-withdrawing effect, making the C3 position significantly less nucleophilic than in a standard indole.
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Parent (5-Br-7-Aza): The C3 position is open for electrophilic aromatic substitution (EAS), but requires activation (e.g., Lewis acids) or pre-functionalization strategies.
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Ethyl Derivative: The C3 position is occupied. The ethyl group acts as a weak electron donor, slightly increasing the electron density of the pyrrole ring, potentially stabilizing the N1-H for hydrogen bonding in the ATP-binding pocket of kinases.
Visualization: Reactivity & Functionalization Map
Figure 1: Reactivity profile of the 5-bromo-7-azaindole scaffold. The C3 position is the site of ethylation, while C5 serves as the primary vector for library expansion.
Part 2: Synthetic Pathways & Protocols
The synthesis of 5-bromo-3-ethyl-7-azaindole from the parent is not trivial due to the reduced nucleophilicity of the azaindole ring compared to indole. Direct alkylation with ethyl halides often leads to N1-alkylation (poly-alkylation) rather than C3-alkylation.
Recommended Route: Friedel-Crafts Acylation followed by Reduction. This two-step sequence guarantees regioselectivity at C3.
Workflow Visualization
Figure 2: Regioselective synthesis of the 3-ethyl derivative via acylation-reduction.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Acetyl-5-bromo-7-azaindole
Mechanism: The aluminum chloride forms a complex with the azaindole nitrogen, protecting it, while simultaneously generating the acylium ion for electrophilic attack at C3.
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Reagents:
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5-Bromo-7-azaindole (1.0 eq, 10 mmol)
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Aluminum Chloride (AlCl3) (5.0 eq)
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Acetyl Chloride (5.0 eq)
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Dichloromethane (DCM) (anhydrous)
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Procedure:
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Suspend AlCl3 in DCM at 0°C.
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Add 5-bromo-7-azaindole in portions. (Note: Exothermic; the mixture may turn dark/slurry).
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Add Acetyl Chloride dropwise over 15 minutes.
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Allow to warm to room temperature and stir for 12 hours.
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Quench: Pour the reaction mixture carefully onto ice/water.
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Workup: Filter the solid precipitate (often the product). If soluble, extract with EtOAc/THF.
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Purification: Recrystallize from MeOH or triturated with ether.
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Expected Yield: 70-85%.
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Step 2: Reduction to 5-Bromo-3-ethyl-7-azaindole
Mechanism: Ionic hydrogenation using Triethylsilane (Et3SiH) in Trifluoroacetic acid (TFA). This method avoids the harsh conditions of Wolff-Kishner and is compatible with the aryl bromide.
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Setup: 100 mL round-bottom flask.
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Reagents:
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3-Acetyl-5-bromo-7-azaindole (1.0 eq)
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Triethylsilane (Et3SiH) (3.0 eq)
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Trifluoroacetic Acid (TFA) (Solvent/Catalyst)
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Procedure:
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Dissolve the ketone in neat TFA (or TFA/DCM 1:1 if solubility is an issue).
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Add Et3SiH dropwise at 0°C.
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Heat to 50-60°C for 4-6 hours. Monitor by LCMS (Disappearance of M+42 peak).
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Workup: Remove TFA under reduced pressure. Neutralize residue with sat. NaHCO3. Extract with EtOAc.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).
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Validation: 1H NMR should show a triplet (~1.2 ppm) and quartet (~2.7 ppm) for the ethyl group.
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Part 3: Medicinal Chemistry Implications (SAR)
Why synthesize the ethyl derivative? The transition from 5-bromo-7-azaindole to 5-bromo-3-ethyl-7-azaindole is usually driven by Structure-Activity Relationship (SAR) optimization in kinase inhibitors.
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Hydrophobic Packing: In many kinases (e.g., JAK, Trk, Aurora), the ATP binding pocket contains a hydrophobic region near the gatekeeper residue. The C3-ethyl group can displace water molecules and form Van der Waals interactions with residues like Methionine, Leucine, or Phenylalanine, significantly improving potency (often 10-100x).
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Solubility & Lipophilicity: The parent scaffold is planar and can stack efficiently, leading to poor solubility. The C3-ethyl group disrupts this planarity (increasing entropy of solvation) and increases lipophilicity (LogP), which can improve cell membrane permeability.
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Selectivity: The C3 substituent can induce conformational changes in the protein or clash with bulky residues in off-target kinases, thereby improving the selectivity profile of the inhibitor.
References
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Synthesis of 7-Azaindoles: Popowycz, F., Mérour, J. Y., & Joseph, B. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.[2] Link[2]
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Friedel-Crafts Protocols: Song, J. J., et al. (2002). A practical synthesis of 7-azaindole derivatives. Journal of Organic Chemistry, 67(11), 3924-3926. Link
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Medicinal Chemistry of Azaindoles: Zhang, L., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3] Journal of Medicinal Chemistry. Link
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Compound Data (Parent): 5-Bromo-7-azaindole Product Page. Sigma-Aldrich. Link
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Compound Data (Ethyl Derivative): 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine PubChem Entry. PubChem. Link
